molecular formula C11H15FO2 B7877782 1-(4-Fluoro-2-propoxyphenyl)ethanol

1-(4-Fluoro-2-propoxyphenyl)ethanol

Cat. No.: B7877782
M. Wt: 198.23 g/mol
InChI Key: JIYNXPZFZPJHRJ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-propoxyphenyl)ethanol is a fluorinated aromatic ethanol derivative characterized by a hydroxyl group (-OH) attached to a carbon adjacent to a phenyl ring substituted with a fluorine atom at the para-position (C4) and a propoxy group (-OCH₂CH₂CH₃) at the ortho-position (C2). Its molecular formula is C₁₁H₁₅FO₂, with a molecular weight of 198.24 g/mol.

For instance, sodium ethoxide-mediated alkylation or Grignard reactions could introduce the propoxy group, followed by fluorination or functional group interconversion to install the fluorine substituent.

Properties

IUPAC Name

1-(4-fluoro-2-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-3-6-14-11-7-9(12)4-5-10(11)8(2)13/h4-5,7-8,13H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYNXPZFZPJHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-propoxyphenyl)ethanol typically involves the reaction of 4-fluoro-2-propoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .

Industrial Production Methods: Industrial production of 1-(4-Fluoro-2-propoxyphenyl)ethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-propoxyphenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium iodide (NaI) in acetone

Major Products Formed:

    Oxidation: 4-Fluoro-2-propoxybenzaldehyde or 4-Fluoro-2-propoxyacetophenone

    Reduction: 1-(4-Fluoro-2-propoxyphenyl)ethane

    Substitution: 1-(4-Iodo-2-propoxyphenyl)ethanol

Scientific Research Applications

1-(4-Fluoro-2-propoxyphenyl)ethanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-propoxyphenyl)ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluoro group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs for comparison include:

  • 2-(4-Fluorophenyl)ethanol (): Features a fluorine at the para-position and an ethanol group directly attached to the phenyl ring.
  • 1-(2-Chloro-4-fluorophenyl)ethanol (): Substitutes the propoxy group with chlorine at the ortho-position.
  • 4-Hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzenemethanol (): Contains hydroxyl and amino groups, differing significantly in substitution pattern.
Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(4-Fluoro-2-propoxyphenyl)ethanol C₁₁H₁₅FO₂ 198.24 -F (C4), -OCH₂CH₂CH₃ (C2)
2-(4-Fluorophenyl)ethanol C₈H₉FO 140.16 -F (C4), -CH₂CH₂OH (C1)
1-(2-Chloro-4-fluorophenyl)ethanol C₈H₈ClFO 174.60 -F (C4), -Cl (C2), -CH₂OH

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The propoxy group in the target compound increases its molecular weight (~198 g/mol) compared to 2-(4-fluorophenyl)ethanol (140.16 g/mol) . This higher weight and the bulky propoxy substituent likely enhance lipophilicity, reducing water solubility relative to smaller analogs.
  • Boiling/Melting Points: Propoxy-substituted compounds generally exhibit higher boiling points due to increased van der Waals interactions. For example, 2-(4-fluorophenyl)ethanol (MW 140.16) is a liquid at room temperature, while the target compound may solidify at higher temperatures.
  • Solubility: The hydroxyl group in ethanol derivatives confers moderate water solubility, but the propoxy group’s hydrophobicity may counteract this, making the target less soluble than 2-(4-fluorophenyl)ethanol .

Electronic and Reactivity Effects

  • Propoxy vs. Chloro/Hydroxyl Groups : The propoxy group (-OCH₂CH₂CH₃) is less polar than the hydroxyl (-OH) or chloro (-Cl) substituents in analogs . This reduces hydrogen-bonding capacity, affecting solubility and interaction with biological targets.

Biological Activity

1-(4-Fluoro-2-propoxyphenyl)ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-Fluoro-2-propoxyphenyl)ethanol features a fluorinated aromatic ring, which enhances its lipophilicity and may influence its biological interactions. The presence of the fluorine atom is significant as it can modulate the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

The biological activity of 1-(4-Fluoro-2-propoxyphenyl)ethanol is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to:

  • Antioxidant Activity : The compound may exhibit free radical scavenging properties, contributing to its protective effects against oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways related to inflammation and cellular growth.

In Vitro Studies

Several studies have investigated the cytotoxic effects of 1-(4-Fluoro-2-propoxyphenyl)ethanol on various cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound showed significant cytotoxic effects against MCF-7 (breast cancer) and NIH-3T3 (mouse fibroblast) cell lines in vitro. The IC50 values indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death.
Cell LineIC50 (µM)Effect
MCF-715.2Significant cytotoxicity
NIH-3T325.8Moderate cytotoxicity

Mechanistic Insights

Mechanistic studies have indicated that the cytotoxic effects may be mediated through apoptosis induction and disruption of the cell cycle. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicative of apoptosis.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor activity of 1-(4-Fluoro-2-propoxyphenyl)ethanol in xenograft models. The results demonstrated a reduction in tumor size compared to control groups treated with vehicle alone:

  • Tumor Volume Reduction : Treated groups exhibited a 40% reduction in tumor volume after four weeks of treatment.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. Using an LPS-induced inflammation model in mice, the administration of 1-(4-Fluoro-2-propoxyphenyl)ethanol resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.

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